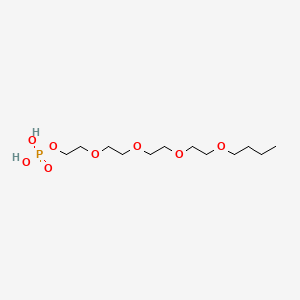
4-Pentenoic acid, 3-methylbutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoamyl 4-pentenoate is an organic compound belonging to the ester functional group. Esters are known for their pleasant aromas and are commonly found in nature. Isoamyl 4-pentenoate is synthesized from isoamyl alcohol and 4-pentenoic acid. It is used in various industries due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoamyl 4-pentenoate can be synthesized through a Fischer esterification reaction. This involves refluxing isoamyl alcohol with 4-pentenoic acid in the presence of a concentrated acid catalyst, such as sulfuric acid. The reaction is typically carried out under anhydrous conditions to drive the equilibrium towards ester formation. The reaction mechanism involves the protonation of the carboxyl group, nucleophilic attack by the alcohol, proton transfer, and loss of water, followed by the regeneration of the acid catalyst .
Industrial Production Methods
In industrial settings, the production of isoamyl 4-pentenoate can be achieved through continuous esterification processes. This involves the use of a fluidized bed reactor with continuous removal of by-products, such as water, to shift the equilibrium towards ester formation. Immobilized enzymes, such as lipases, can also be used to catalyze the esterification reaction under milder conditions .
Chemical Reactions Analysis
Types of Reactions
Isoamyl 4-pentenoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, isoamyl 4-pentenoate can be hydrolyzed back to isoamyl alcohol and 4-pentenoic acid.
Reduction: Isoamyl 4-pentenoate can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Hydrolysis: Isoamyl alcohol and 4-pentenoic acid.
Reduction: Isoamyl alcohol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Scientific Research Applications
Isoamyl 4-pentenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential use in biocatalysis and enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma, and as a solvent in various industrial applications .
Mechanism of Action
The mechanism of action of isoamyl 4-pentenoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release isoamyl alcohol and 4-pentenoic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Isoamyl acetate: Known for its banana-like aroma and used in the flavor and fragrance industry.
Isoamyl butyrate: Has a fruity aroma and is used in food and cosmetic products.
Ethyl acetate: Commonly used as a solvent in various industries.
Uniqueness
Isoamyl 4-pentenoate is unique due to its specific structure, which includes a pentenoate group. This gives it distinct chemical properties and reactivity compared to other esters. Its ability to undergo various chemical reactions and its applications in different fields highlight its versatility and importance .
Properties
CAS No. |
76649-18-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-methylbutyl pent-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-10(11)12-8-7-9(2)3/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
ZQWYFZUFXOBFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



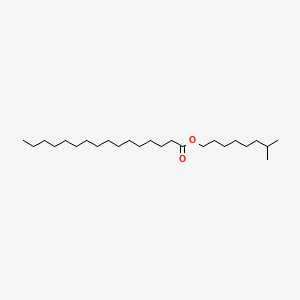
![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
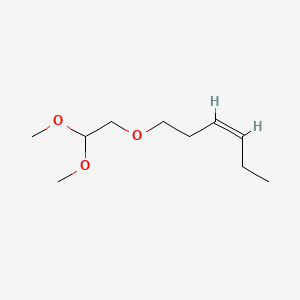
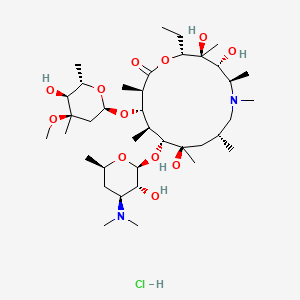
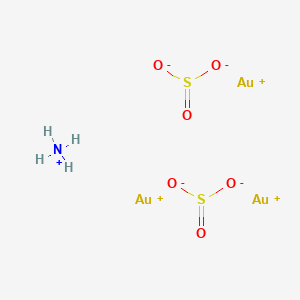
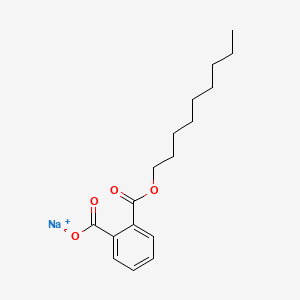
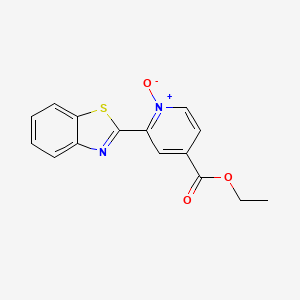
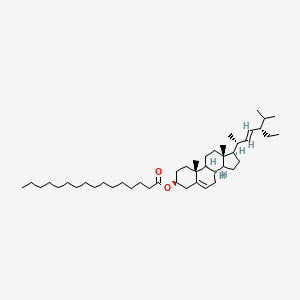
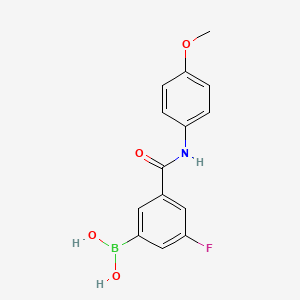

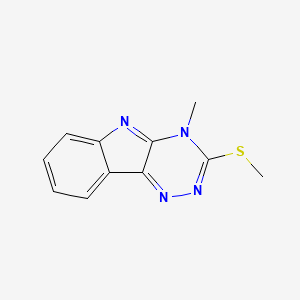
aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12645544.png)
